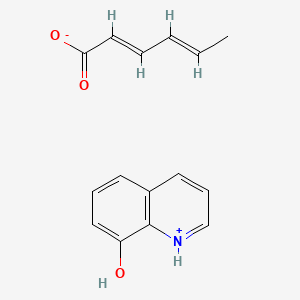

8-Hydroxyquinolinium (E,E)-hexa-2,4-dienoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

8-Hydroxyquinolinium (E,E)-hexa-2,4-dienoate is a compound derived from 8-hydroxyquinoline, a heterocyclic organic compound known for its diverse applications in various fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-hydroxyquinolinium (E,E)-hexa-2,4-dienoate typically involves the reaction of 8-hydroxyquinoline with (E,E)-hexa-2,4-dienoic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully controlled to optimize yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high yield. The process may also include purification steps such as recrystallization or chromatography to remove impurities and obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions: 8-Hydroxyquinolinium (E,E)-hexa-2,4-dienoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.

Reduction: Reduction reactions can convert the compound into different hydroquinoline derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce hydroquinoline derivatives .

Scientific Research Applications

8-Hydroxyquinolinium (E,E)-hexa-2,4-dienoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-hydroxyquinolinium (E,E)-hexa-2,4-dienoate involves its ability to chelate metal ions, which can disrupt various biological processes. The compound can interact with molecular targets such as enzymes and proteins, inhibiting their activity and leading to antimicrobial or anticancer effects. The pathways involved may include the generation of reactive oxygen species (ROS) and the disruption of cellular homeostasis .

Comparison with Similar Compounds

8-Hydroxyquinoline: A parent compound with similar chelating properties but different applications.

8-Hydroxyquinoline-5-sulfonic acid: A derivative with enhanced solubility and different biological activities.

8-Hydroxyquinoline-2-carboxylic acid: Another derivative with distinct chemical properties and applications.

Uniqueness: Its ability to form stable complexes with metal ions also sets it apart from other similar compounds .

Biological Activity

8-Hydroxyquinolinium (E,E)-hexa-2,4-dienoate is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities, including antimicrobial, anticancer, and antiviral properties. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H15NO3

- Molecular Weight : 257.2845 g/mol

- CAS Number : 27143-44-8

8-Hydroxyquinolinium derivatives exhibit biological activity through various mechanisms:

- Metal Chelation : The compound acts as a bidentate chelator, forming stable complexes with metal ions such as Cu(II) and Fe(III), which are essential for many biological processes .

- Antimicrobial Activity : It has shown efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis and function .

- Anticancer Properties : The compound has been investigated for its ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines .

Antimicrobial Efficacy

A study evaluated the antibacterial activity of 8-hydroxyquinolinium derivatives against several pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods. Below is a summary table of the results:

| Bacterial Strain | MIC (mg/mL) | Comparison with Standard Drug |

|---|---|---|

| Staphylococcus aureus | 0.0625 | Standard drug: 0.125 |

| Klebsiella pneumoniae | 0.125 | Standard drug: 0.0625 |

| Pseudomonas aeruginosa | 0.250 | Standard drug: 0.125 |

| Enterococcus faecium | 0.500 | Standard drug: 0.250 |

The compound demonstrated superior activity against Staphylococcus aureus, indicating its potential as an effective antibacterial agent .

Anticancer Activity

Research involving HeLa cells indicated that 8-hydroxyquinolinium derivatives exhibited significant cytotoxic effects at concentrations ranging from 0 to 200 µM without affecting non-cancerous cells, suggesting a selective action against cancer cells .

Case Studies

-

Antiviral Activity : A recent study highlighted the antiviral potential of 8-hydroxyquinolinium derivatives against HIV-1. The compound's activity was assessed using biochemical assays to determine IC50 values:

- IC50 against HIV-1 Reverse Transcriptase : ~19 nM

- EC50 in cell-based assays : <0.2 µM

- Neuroprotective Effects : In neuroprotection studies, the compound has shown promise as an iron-chelator, which is beneficial in conditions like neurodegenerative diseases where iron accumulation is detrimental .

Properties

CAS No. |

27143-44-8 |

|---|---|

Molecular Formula |

C15H15NO3 |

Molecular Weight |

257.28 g/mol |

IUPAC Name |

(2E,4E)-hexa-2,4-dienoate;quinolin-1-ium-8-ol |

InChI |

InChI=1S/C9H7NO.C6H8O2/c11-8-5-1-3-7-4-2-6-10-9(7)8;1-2-3-4-5-6(7)8/h1-6,11H;2-5H,1H3,(H,7,8)/b;3-2+,5-4+ |

InChI Key |

FPJPOOKQTKUORC-PLKIVWSFSA-N |

Isomeric SMILES |

C/C=C/C=C/C(=O)[O-].C1=CC2=C(C(=C1)O)[NH+]=CC=C2 |

Canonical SMILES |

CC=CC=CC(=O)[O-].C1=CC2=C(C(=C1)O)[NH+]=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.